Rosthornin A
Overview
Description
Synthesis Analysis
Rosthornin A has been isolated from the ethereal extract of the leaves of Rabdosia rosthornii . The detailed spectroscopic analysis, including 2D NMR data, has been used to establish the chemical structures of the constituents .Molecular Structure Analysis
The molecular weight of this compound is 376.49 and its formula is C22H32O5 . The structure of this compound is classified under Terpenoids Diterpenoids .Chemical Reactions Analysis
This compound is a part of a larger group of ent-kaurene diterpenoid compounds . The specific chemical reactions involving this compound are not explicitly mentioned in the available resources.Physical and Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 376.49 and a formula of C22H32O5 . It is stable under recommended storage conditions .Scientific Research Applications
Antibacterial Activity
Rosthornin A, identified as an ent‐kaurene diterpenoid from Rabdosia rosthornii, has been found to exhibit antibacterial activity, specifically against Gram-positive bacteria. Propionibacterium acnes is particularly susceptible to this compound (Kubo, Xu, & Shimizu, 2004).
Chemical Constituents in Treatment
A study on Macropanax rosthornii, closely related to this compound, focused on its active constituents for treating rheumatoid arthritis. This research isolated various compounds, contributing to the understanding of its potential therapeutic applications (Luo, Liu, Yin, Ye, & Kang, 2012).
Contributions to ROS Science
Research on Reactive Oxygen Species (ROS) based nanomedicine, although not directly involving this compound, contributes to the broader field of ROS science. This is relevant as the biochemical properties of compounds like this compound may influence ROS-related pathways and treatments (Yang, Chen, & Shi, 2019).
Research Object (RO) Development
While not directly related to this compound, the development of Research Objects (ROs) in scientific research provides a framework for aggregating, sharing, and reusing scientific resources, including data on specific compounds like this compound. This enhances reproducibility and reliability in scientific investigations (Palma et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Rosthornin A is an ent-kaurene diterpenoid compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that this compound exhibits antibacterial activity . This suggests that it may interact with bacterial cells or proteins to inhibit their growth or survival. The exact mechanism of this interaction and the resulting changes in the target cells are subjects of ongoing research.
Biochemical Pathways
Given its antibacterial activity , it is plausible that this compound interferes with essential biochemical pathways in bacteria, leading to their death or inhibited growth
Result of Action
This compound has been reported to exhibit antibacterial activity This suggests that the compound’s action results in the inhibition of bacterial growth or survival
Properties
IUPAC Name |
[(1R,4S,5R,9R,10S,11S,13R)-13-hydroxy-5-(hydroxymethyl)-5,9-dimethyl-14-methylidene-15-oxo-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-13-18(25)21-9-6-16-19(3,12-23)7-5-8-20(16,4)17(21)15(27-14(2)24)10-22(13,26)11-21/h15-17,23,26H,1,5-12H2,2-4H3/t15-,16+,17-,19-,20+,21+,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPRWTSCIQSVKE-WCYDGLNHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2(CC3(C1C4(CCCC(C4CC3)(C)CO)C)C(=O)C2=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@]2(C[C@]3([C@@H]1[C@@]4(CCC[C@@]([C@H]4CC3)(C)CO)C)C(=O)C2=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.